Ethyl 5-ethoxy-4,5-dihydrofuran-2-carboxylate
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Overview
Description
Ethyl 5-ethoxy-4,5-dihydrofuran-2-carboxylate is a chemical compound belonging to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered ring structure containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-ethoxy-4,5-dihydrofuran-2-carboxylate typically involves the reaction of ethyl 2-chloro-3-oxobutanoate with an appropriate nucleophile under basic conditions. One common method involves the use of sodium ethoxide as a base, which facilitates the nucleophilic substitution reaction to form the desired furan derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethoxy-4,5-dihydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 5-ethoxy-4,5-dihydrofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl 5-ethoxy-4,5-dihydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 5-ethoxy-4,5-dihydrofuran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: Known for its anti-proliferative activity and potential therapeutic applications.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Studied for its biological activities and synthetic utility.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Properties
CAS No. |
828246-80-6 |
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Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
ethyl 2-ethoxy-2,3-dihydrofuran-5-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-3-11-8-6-5-7(13-8)9(10)12-4-2/h5,8H,3-4,6H2,1-2H3 |
InChI Key |
LINNCGCCSHCKHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC=C(O1)C(=O)OCC |
Origin of Product |
United States |
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